1,3-Benzenediol, 5-hexyl-
Overview
Description
1,3-Benzenediol, 5-hexyl-, also known as 5-Hexyl-1,3-benzenediol, is an organic compound with the molecular formula C12H18O2 . It has an average mass of 194.270 Da and a monoisotopic mass of 194.130676 Da . This chemical is used in various industries including pharmaceuticals, food processing, and cosmetics .
Synthesis Analysis
A novel metabolite (1,3-benzenediol, 5-hexyl-) can be produced by Exophiala spinifera strain FM through dibenzothiophene desulfurization . This strain could desulfurize 99% of DBT (0.3 mM) as a sulfur source by co-metabolism reaction with other carbon sources through the same pathway as 4S and produced 2-hydroxy biphenyl (2-HBP) during 7 days of incubation at 30 °C and 180 rpm shaking .Molecular Structure Analysis
The molecular structure of 1,3-Benzenediol, 5-hexyl- is similar to that of its isomer 1,3-benzenediol, 4-hexyl . This similarity could be an important step for the production of antibacterial and anthelmintic drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Benzenediol, 5-hexyl- include a density of 1.0±0.1 g/cm3, a boiling point of 327.8±12.0 °C at 760 mmHg, and a flash point of 154.2±14.2 °C . It also has a molar refractivity of 58.1±0.3 cm3, a polar surface area of 40 Å2, and a molar volume of 185.1±3.0 cm3 .Scientific Research Applications
Food Preservation
- 1,3-Benzenediol, 5-hexyl (4HR) is utilized in food preservation. It has been successfully applied in storing shrimp, mushrooms, pears, potatoes, and apples. Its effectiveness in preventing browning and inhibiting microbial growth has been demonstrated, thus enhancing food storage duration and quality (Zheng Yong-hua, 2005).
Chemical Detection
- A quantitative assay for 1,3-Benzenediol, 5-hexyl detection in prawn samples has been established using high-performance liquid chromatography (HPLC). This method is accurate, sensitive, and feasible for analyzing residues in prawn (Sun Kaifeng, Zhou Taoyi, Gu Bei-li, 2010).
Supramolecular Chemistry
- The compound is involved in the formation of molecular complexes with diethyl N,N′-1,3-phenyldioxalamate. These complexes, studied through various spectroscopic and diffraction techniques, exhibit hydrogen-bonded heterodimers and heterotetramers structures. The influence of 1,3-benzenediols on the final structure of the complex is significant (J. González-González et al., 2014).
Anaerobic Metabolism Research
- In microbiology, 1,3-Benzenediol is a subject of study in the anaerobic metabolism of resorcyclic acids and in various bacteria. The research contributes to understanding the metabolic pathways and enzyme activities involved in these processes (C. Kluge, A. Tschech, G. Fuchs, 1990).
Skin Sensitization Studies
- The skin sensitization potential of 1,3-benzenediol has been explored, particularly in relation to its use in hair dyes. Studies show its sensitizing potency and the importance of test guidelines in aligning clinical experience with predictive methods (D. Basketter, D. Sanders, I. Jowsey, 2007).
Pharmaceutical Research
- In the pharmaceutical field, the microdissociation constants of 5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]-1,3-benzenediol were determined. This contributes to a deeper understanding of the compound's properties relevant to pharmaceutical applications (B. Quintero, J. López, J. Thomas, 1985).
Cosmetic Chemistry
- 1,3-Benzenediol derivatives have been investigated for their potential as skin lightening agents. A specific derivative, 4-(1-phenylethyl)1,3-benzenediol, showed significant efficacy in inhibiting melanin synthesis, highlighting its potential in cosmetic applications (G. Vielhaber et al., 2007).
Atmospheric Chemistry
- The compound's role in the formation of secondary organic aerosol (SOA) yields through the oxidation of resorcinol has been a subject of atmospheric chemistry research. This study provides insights into the environmental impact of biomass burning emissions (Z. Finewax, J. D. de Gouw, P. Ziemann, 2019).
Safety And Hazards
The safety data sheet for 1,3-Benzenediol, 5-hexyl- advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The future directions for 1,3-Benzenediol, 5-hexyl- could involve its use in oxidative hair colouring products at a maximum concentration of 2.5%, with labelling requirements at lower concentrations . It could also be used in hair lotions and shampoos at a maximum authorised concentration in the finished cosmetic product of 0.5% .
properties
IUPAC Name |
5-hexylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h7-9,13-14H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECRVULUEJSGBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282965 | |
Record name | 1,3-Benzenediol, 5-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenediol, 5-hexyl- | |
CAS RN |
5465-20-3 | |
Record name | 1, 5-hexyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzenediol, 5-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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